molecular formula C22H34ClN3O2 B1666985 Bidisomide CAS No. 103810-45-3

Bidisomide

Cat. No. B1666985
M. Wt: 408 g/mol
InChI Key: GTEPPJFJSNSNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bidisomide is a class I antiarrhythmic drug and a derivative of disopyramide . It has a molecular weight of 407.98 and a formula of C22H34ClN3O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Bidisomide is represented by the formula C22H34ClN3O2 . It has a molecular weight of 407.98 . The percent composition is C 64.77%, H 8.40%, Cl 8.69%, N 10.30%, O 7.84% .

Scientific Research Applications

Electropharmacology in Canine Hearts

Bidisomide, known as SC-40230, is a class I antiarrhythmic agent. Research demonstrates its effects on the electrophysiology of the intact heart using an anesthetized dog model. Bidisomide affects conduction and refractoriness in all parts of the heart and exhibits electrophysiologic effects consistent with ventricular and supraventricular antiarrhythmic activity (Garthwaite et al., 1992).

Treatment of Atrial Fibrillation and Tachycardia

The Atrial Fibrillation Investigation with Bidisomide (AFIB) study evaluated the efficacy of bidisomide in treating atrial fibrillation and paroxysmal supraventricular tachycardia. However, bidisomide did not demonstrate a clinically important antiarrhythmic effect in the doses tested (Investigators, 1997).

Comparison with Other Antiarrhythmic Agents

Bidisomide's antiarrhythmic effects were compared with established class I antiarrhythmic drugs, such as mexiletine and disopyramide, in early-phase ventricular arrhythmias induced by coronary artery occlusion and reperfusion in rats. Bidisomide was found to be effective in reducing the severity of life-threatening ventricular arrhythmias occurring during acute coronary syndrome (Komori et al., 2005).

Enantioseparation in Pharmaceutical Mixtures

Research on the separation of enantiomers of bidisomide from related process impurities used sulfobutylether β-cyclodextrins as isomer selectors. This study contributed to understanding the chiral and achiral purity determinations in pharmaceutical analysis of bidisomide (Skanchy et al., 1999).

Impact on Defibrillation Energy Requirements

Bidisomide, as a Class Ia/Ib antiarrhythmic agent, was tested for its potential to increase defibrillation threshold (DFT) in dogs with healed left ventricular infarcts. The study found that both therapeutic and supratherapeutic doses of bidisomide slightly but significantly increased DFT (Hackett et al., 1993).

Metabolic

Pathways in HumansBidisomide's metabolism in humans is characterized mainly by hydroxylation of the piperidine ring and N-dealkylation, with around 60-70% of the radioactive doses recovered as the parent drug after intravenous and oral administration, respectively. This study highlights the metabolic pathways and characterization of bidisomide's metabolites in humans (Cook et al., 1995).

Effects on Sodium Current in Rat Ventricular Myocytes

Bidisomide's effects on sodium current (I(Na)) in isolated rat ventricular myocytes were investigated, revealing that it blocked I(Na) and shifted the steady state inactivation curve to a negative potential direction. This study provides insight into bidisomide's interaction with cardiac sodium channels (Homma et al., 2001).

Reduced Systemic Availability with Meal Co-administration

Research investigated the mechanism by which a co-administered meal decreases the oral absorption of bidisomide. The study found a significant reduction in bidisomide plasma levels with meal co-administration, predominantly mediated through a reduction in drug absorption (Pao et al., 1998).

Effects on Canine Ventricular Arrhythmia Models

Bidisomide's antiarrhythmic and direct cardiovascular effects were investigated using various canine ventricular arrhythmia models. The study found that bidisomide suppressed different arrhythmia models and influenced intraventricular conduction time and coronary blood flow, highlighting its potential as a clinically useful antiarrhythmic drug (Zhenjiu et al., 1993).

Safety And Hazards

Safety measures for handling Bidisomide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEPPJFJSNSNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869599
Record name Bidisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bidisomide

CAS RN

116078-65-0
Record name Bidisomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116078-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bidisomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bidisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIDISOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bidisomide
Reactant of Route 2
Reactant of Route 2
Bidisomide
Reactant of Route 3
Reactant of Route 3
Bidisomide
Reactant of Route 4
Bidisomide
Reactant of Route 5
Bidisomide
Reactant of Route 6
Reactant of Route 6
Bidisomide

Citations

For This Compound
214
Citations
RL Page, JM Wharton, WE Wilkinson… - Clinical …, 1992 - Wiley Online Library
… received the test article for bidisomide (SC-40230… bidisomide, both orally and intravenously, in an openlabel crossover trial. After a lominute zero-order intravenous infusion, bidisomide …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
W Zhenjiu, T Awaji, A Hirasawa, S Motomura… - Cellular Function and …, 1993 - Springer
… bidisomide for digitalis-induced arrhythmia was 22.1 JLglml, and those calculated for intravenous bidisomide … JLglml and that calculated for oral bidisomide in 24 h coronary ligation-…
Number of citations: 9 link.springer.com
CS Cook, GB Ames, ME Smith, KG Kowalski… - Pharmaceutical …, 1993 - Springer
… This was attributed to the more rapid absorption of bidisomide … bidisomide in urine and feces were 19 ± 1 and 29 ± 4 for the iv dose and 9.1 ± 0.9 and 48 ± 5 for the oral dose. Bidisomide …
Number of citations: 11 link.springer.com
LH Pao, SY Zhou, C Cook, T Kararli, C Kirchhoff… - Pharmaceutical …, 1998 - Springer
… The significant reduction in bidisomide plasma levels observed with meal co-administration … intestinal absorption of bidisomide and disopyramide. Bidisomide AUC was decreased since …
Number of citations: 48 link.springer.com
F Li Moreno, KL Summers, RL Menlove… - Drug development …, 1992 - Wiley Online Library
… and pharmacokinetics of bidisomide in patients … bidisomide that shows antiarrhythmic activity; 2) define the duration of antiarrhythmic activity after a single, 10-min infusion of bidisomide …
Number of citations: 2 onlinelibrary.wiley.com
CL Martin, MA Palomo, EG McMahon - J Pharmacol Exp Ther, 1996 - Citeseer
… different antiarrhythmic agents, bidisomide, flecainide and … Bidisomide and flecainide elicited a 20 to 27 msec increase … Only bidisomide prolonged APD and ERP in the presence of …
Number of citations: 23 citeseerx.ist.psu.edu
S Komori, S Sano, BH Li, K Matsumura, A Naitoh… - Heart and Vessels, 1995 - Springer
… Our results suggest that bidisomide … bidisomide in early-stage coronary occlusion arrhythmias and reperfusion arrhythmias in anesthetized rats and compared the effects of bidisomide …
Number of citations: 16 link.springer.com
KH Lee, GX Xu, GL Schoenhard, CS Cook - Pharmaceutical research, 1997 - Springer
… bidisomide and disopyramide to food was similarly low. The apparent permeability of bidisomide … In the rat, as previously seen in humans, the food effect was observed with bidisomide …
Number of citations: 22 link.springer.com
CS Cook, L Zhang, J Osis, GL Schoenhard… - Pharmaceutical …, 1998 - Springer
… Food effect studies of bidisomide and disopyramide were … The systemic availability of bidisomide was markedly … In the dog, the systemic availability of bidisomide was also reduced with …
Number of citations: 14 link.springer.com
Y Vandenberghe, M Masson, B Palate… - Drug and chemical …, 1995 - Taylor & Francis
In a chronic toxicity study in the rat, bidisomide administered as a dietary admixture produced a dose-related lowering of reticulocytes and leucocytes 1 . Plasma alanine …
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.